molecular formula C25H18N2O6S B12140408 methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B12140408
M. Wt: 474.5 g/mol
InChI Key: NQEMKAZOMKQEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a benzothiazole ring, a furan-carbonyl group, and a pyrrolidone core. The benzoate ester enhances lipophilicity, which may influence bioavailability. Though direct synthesis data for this compound is absent in the provided evidence, analogous methods (e.g., lithium hydroxide-mediated hydrolysis or Suzuki coupling, as seen in and ) are plausible routes .

Properties

Molecular Formula

C25H18N2O6S

Molecular Weight

474.5 g/mol

IUPAC Name

methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C25H18N2O6S/c1-13-5-10-16-18(12-13)34-25(26-16)27-20(14-6-8-15(9-7-14)24(31)32-2)19(22(29)23(27)30)21(28)17-4-3-11-33-17/h3-12,20,29H,1-2H3

InChI Key

NQEMKAZOMKQEJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can be achieved through a multi-step process involving the condensation of methyl 4-(furan-2-yl)-2,4-dioxobutanoate with aromatic aldehydes and 1,3-thiazol-2-amine . The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The benzothiazole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated derivatives of the original compound.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves interactions with various molecular targets and pathways. The furan and benzothiazole moieties can interact with biological macromolecules such as proteins and nucleic acids, potentially inhibiting or modulating their function. The compound’s ability to undergo redox reactions may also play a role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Notable Features
Target Compound C24H18N2O6S 462.47 6-Methyl-1,3-benzothiazole, furan-carbonyl N/A High lipophilicity, benzothiazole moiety
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () C18H15N3O4S 369.40 1,3,4-Thiadiazole, phenylcarbamoyl N/A Thiadiazole core, moderate polarity
Methyl 4-{3-(2-Furoyl)... () C21H21NO8 415.39 2-(2-Hydroxyethoxy)ethyl group N/A Polar substituent, enhanced solubility
Fluorinated Pyrazolo-Pyrimidinyl Benzoate () C29H22F2N4O4 572.40 Fluorine atoms, chromen-4-one 258–260 High thermal stability, fluorinated

Structural and Functional Differences

  • Benzothiazole vs.
  • Fluorination Impact (): Fluorinated analogs (e.g., ) exhibit higher metabolic stability and melting points due to fluorine’s electronegativity and van der Waals interactions. The target compound lacks fluorine, which may reduce bioavailability but mitigate toxicity risks .

Pharmacological and Industrial Relevance

  • Benzothiazole Derivatives: The target’s benzothiazole moiety is associated with anticancer and anti-inflammatory activities, as seen in related pharmaceuticals .
  • Thiadiazole Applications (): Compounds with 1,3,4-thiadiazole cores are often explored for antimicrobial and kinase inhibition applications, suggesting divergent therapeutic pathways compared to the target .
  • Ester vs. Acid Forms: The methyl ester in the target compound (vs. carboxylic acid in ’s compound) may enhance cell penetration, though hydrolysis in vivo could convert it to an active acid form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.